molecular formula C8H14N2O2S B1486619 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione CAS No. 1157103-44-0

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione

Cat. No.: B1486619
CAS No.: 1157103-44-0
M. Wt: 202.28 g/mol
InChI Key: NMJUUGJXQKHGBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione typically involves the reaction of ethyl pyrrolidine-2,5-dione with 2-aminoethanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It may serve as a potential inhibitor or modulator of biological targets, contributing to the study of enzyme mechanisms and pathways.

  • Medicine: The compound's unique structure makes it a candidate for drug development, potentially leading to new therapeutic agents.

  • Industry: It can be utilized in the production of specialty chemicals and materials, enhancing the properties of various products.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

  • Glutarimide: The parent compound without the ethyl and aminoethylsulfanyl groups.

  • Pyrrolidine-2,5-dione derivatives: Other derivatives of pyrrolidine-2,5-dione with different substituents.

  • Aminoethylthiol derivatives: Compounds containing similar aminoethylthiol groups but with different core structures.

Uniqueness: The presence of both the ethyl group and the aminoethylsulfanyl group in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

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Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-ethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUUGJXQKHGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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